

Analytical Methods for the Detection of 2-[(Ethylamino)methyl]phenol in Solution

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Compound of Interest

Compound Name: 2-[(Ethylamino)methyl]phenol

Cat. No.: B186731

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Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the analytical detection of **2-[(Ethylamino)methyl]phenol** in solution. The methods described include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectroscopy, and Electrochemical Detection. These protocols are intended to serve as a comprehensive guide for researchers and professionals in drug development and related fields.

Introduction

2-[(Ethylamino)methyl]phenol is a chemical compound of interest in various research and development sectors. Accurate and reliable quantification of this analyte in solution is crucial for process monitoring, quality control, and various research applications. This document outlines several analytical techniques that can be employed for its detection and quantification, providing detailed methodologies and expected performance characteristics based on the analysis of similar phenolic compounds.

Analytical Methods Overview

A variety of analytical techniques can be utilized for the detection of **2-[(Ethylamino)methyl]phenol**. The choice of method will depend on factors such as the

required sensitivity, selectivity, sample matrix, and available instrumentation. The primary methods covered in this document are:

- High-Performance Liquid Chromatography (HPLC): Offers high resolution and sensitivity, particularly with UV or fluorescence detection.
- Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and definitive identification, often requiring derivatization.
- UV-Vis Spectroscopy: A straightforward and rapid method for quantification, though it may have lower specificity.
- Electrochemical Detection: A highly sensitive technique suitable for trace-level analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of phenolic compounds. A reversed-phase HPLC method is recommended for **2-[(Ethylamino)methyl]phenol**.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the HPLC analysis of phenolic compounds. These values should be established specifically for **2-[(Ethylamino)methyl]phenol** during method validation.

Parameter	Typical Value
Limit of Detection (LOD)	1 - 10 ng/mL
Limit of Quantification (LOQ)	5 - 50 ng/mL
**Linearity (R ²) **	> 0.995
Recovery	90 - 110%
Precision (RSD)	< 5%

Experimental Protocol: HPLC-UV

Objective: To quantify **2-[(Ethylamino)methyl]phenol** in a solution using HPLC with UV detection.

Materials:

- **2-[(Ethylamino)methyl]phenol** analytical standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Deionized water (18.2 MΩ·cm)
- Formic acid or Phosphoric acid (analytical grade)
- 0.45 µm syringe filters

Instrumentation:

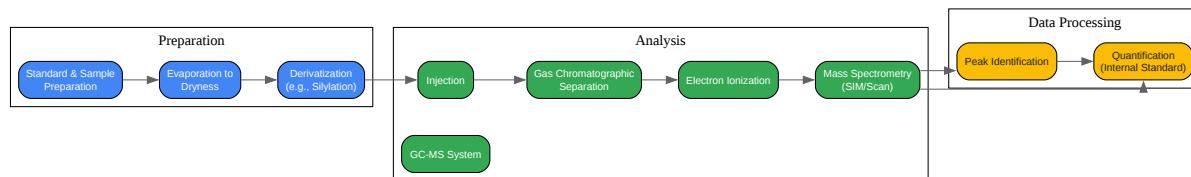
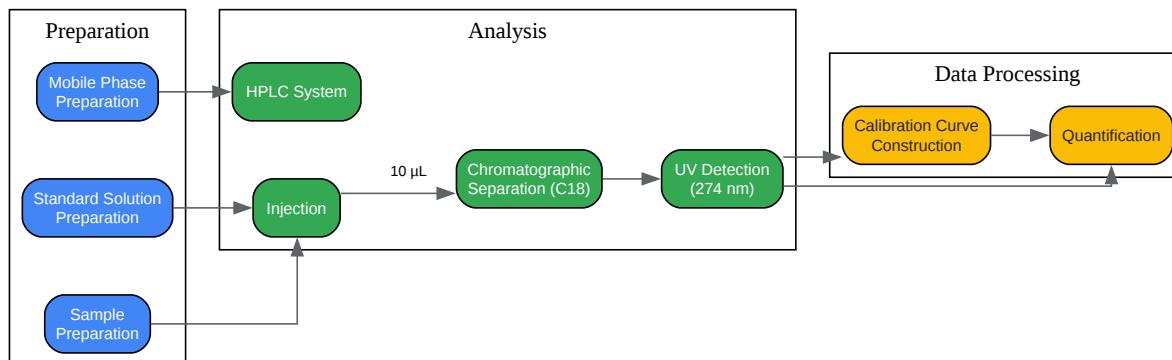
- HPLC system with a quaternary or binary pump
- Autosampler
- Column oven
- UV-Vis detector
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

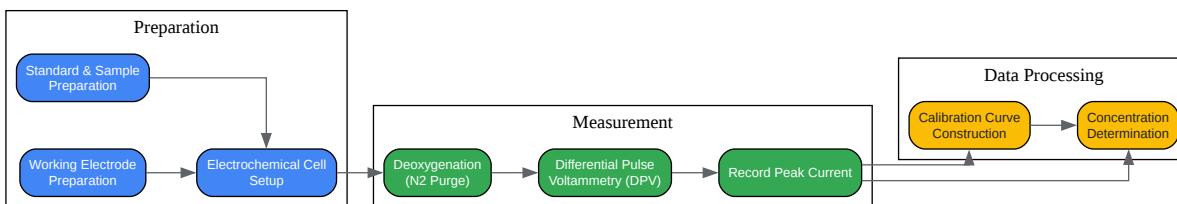
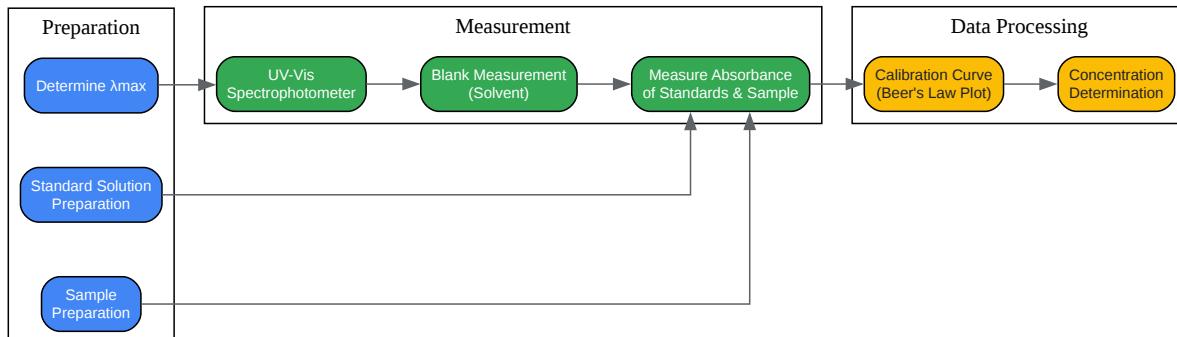
Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Formic acid in deionized water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Degas both mobile phases by sonication or vacuum filtration.

- Standard Solution Preparation:
 - Prepare a stock solution of 1 mg/mL **2-[(Ethylamino)methyl]phenol** in methanol.
 - Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Preparation:
 - Dilute the sample solution with the mobile phase to fall within the calibration range.
 - Filter the sample through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:
 - Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
 - Mobile Phase: A gradient or isocratic elution can be used. A starting point could be a gradient from 10% B to 90% B over 15 minutes.
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 °C
 - Injection Volume: 10 µL
 - Detection Wavelength: 274 nm (A UV scan of the analyte should be performed to determine the optimal wavelength).[1]
- Data Analysis:
 - Construct a calibration curve by plotting the peak area of the standards against their concentration.
 - Determine the concentration of **2-[(Ethylamino)methyl]phenol** in the sample by interpolating its peak area from the calibration curve.

HPLC Workflow Diagram





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References

- 1. epa.gov [epa.gov]

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